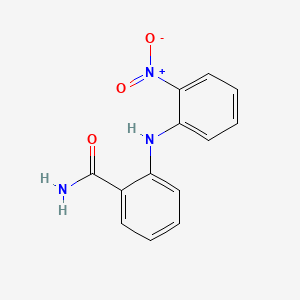
2-(2-Nitroanilino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitroanilino)benzamide is an organic compound that belongs to the class of aromatic amines and nitro compounds It is characterized by the presence of a nitro group (-NO2) and an amide group (-CONH2) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitroanilino)benzamide typically involves the nitration of aniline derivatives followed by amide formation. One common method is the nitration of 2-aminobenzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nitroanilino)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation, under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Halogenating agents (e.g., chlorine, bromine), sulfuric acid, and other electrophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 2-(2-Aminophenylamino)-benzamide.
Substitution: Halogenated or sulfonated derivatives of this compound.
Hydrolysis: 2-Aminobenzoic acid and 2-nitroaniline.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitroanilino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Nitroanilino)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitroaniline: Similar structure but lacks the amide group.
2-Aminobenzamide: Similar structure but lacks the nitro group.
2-Nitrobenzamide: Similar structure but lacks the amino group.
Uniqueness
2-(2-Nitroanilino)benzamide is unique due to the presence of both nitro and amide groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
118843-54-2 |
|---|---|
Molekularformel |
C13H11N3O3 |
Molekulargewicht |
257.249 |
IUPAC-Name |
2-(2-nitroanilino)benzamide |
InChI |
InChI=1S/C13H11N3O3/c14-13(17)9-5-1-2-6-10(9)15-11-7-3-4-8-12(11)16(18)19/h1-8,15H,(H2,14,17) |
InChI-Schlüssel |
XRQUTVLZVKJYEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC=C2[N+](=O)[O-] |
Synonyme |
2-(2-NITRO-PHENYLAMINO)-BENZAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















